molecular formula C7H8BrClFN B1454914 (3-broMo-2-fluorophenyl)MethanaMine hydrochloride CAS No. 1177559-63-5

(3-broMo-2-fluorophenyl)MethanaMine hydrochloride

Cat. No. B1454914
M. Wt: 240.5 g/mol
InChI Key: UESRHZRMSFJHEY-UHFFFAOYSA-N
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Description

“(3-broMo-2-fluorophenyl)MethanaMine hydrochloride” is an organic compound with the molecular formula C7H8BrClFN . It has a molecular weight of 240.5 and is typically stored under an inert atmosphere at 2-8°C . It is a solid in physical form .


Synthesis Analysis

The synthesis of “(3-broMo-2-fluorophenyl)MethanaMine hydrochloride” typically involves the following steps :


Molecular Structure Analysis

The InChI code for “(3-broMo-2-fluorophenyl)MethanaMine hydrochloride” is 1S/C7H7BrFN.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H . The average mass is 240.501 Da and the monoisotopic mass is 238.951263 Da .


Physical And Chemical Properties Analysis

“(3-broMo-2-fluorophenyl)MethanaMine hydrochloride” is a solid at room temperature . It has a molecular weight of 240.5 and is typically stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Synthesis of Acridinones : The reaction of 1-fluoro-2-lithiobenzenes, derived from 1-bromo-2-fluorobenzenes, with 2-halobenzaldehydes leads to the synthesis of acridin-9(10H)-ones, which are important compounds in medicinal chemistry (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).

  • Preparation of Isoindole-Thiones : The synthesis of 2,3-dihydro-1H-isoindole-1-thiones involves the reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, easily derived from 2-bromophenyl ketones or (2-bromophenyl)methanamine, highlighting the compound's utility in synthesizing heterocyclic structures (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).

  • Development of Phosphine Derivatives : The synthesis of phosphine derivatives using 2-fluorophenyl lithium reactions with chlorophenyl-phosphines, where 2-fluorophenyllithium is a key intermediate, demonstrates the compound's importance in organophosphorus chemistry (Stegmann, Kühne, Wax, & Scheffler, 1982).

  • Synthesis of Antidepressants : A study on the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a potential antidepressant compound, highlights the use of 2-bromo-1-(3-fluorophenyl)-1-propanone, a closely related compound, in the development of new pharmaceuticals (Yuan, 2012).

  • Preparation of NMDA Receptor Antagonists : The synthesis of NPS 846·HCl, a diphenylpropylamine NMDA receptor antagonist, showcases the use of halogenated phenyl compounds in developing new classes of receptor antagonists (Moe, Smith, By, Egan, & Filer, 1998).

  • Synthesis of Nonlinear Optical Materials : The creation of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl, with potential applications in optoelectronics, reveals the compound's role in the field of materials science (Chandrakantha, Isloor, Philip, Mohesh, Shetty, & Vijesh, 2011).

  • Antimicrobial and Anticancer Research : The synthesis and characterization of Schiff base rare earth metal complexes, including 1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde, demonstrate the compound's applications in antimicrobial and anticancer studies (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Safety And Hazards

The safety information for “(3-broMo-2-fluorophenyl)MethanaMine hydrochloride” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 . It is recommended to avoid inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

(3-bromo-2-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESRHZRMSFJHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-broMo-2-fluorophenyl)MethanaMine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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